molecular formula C10H16Cl2N2O2 B1381903 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride CAS No. 63999-89-3

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride

Cat. No.: B1381903
CAS No.: 63999-89-3
M. Wt: 267.15 g/mol
InChI Key: VNUZIJWSJILKRV-UHFFFAOYSA-N
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Description

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride is a synthetic organic compound with the molecular formula C({10})H({16})Cl({2})N({2})O(_{2}) It is characterized by the presence of both amino and carboxylic acid functional groups, making it an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and acrylonitrile.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. This can lead to changes in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropanoic acid: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.

    3-Amino-2-phenylpropanoic acid: Positional isomer with different biological activity.

    2-Amino-3-(4-aminomethylphenyl)propanoic acid: Similar structure but with the aminomethyl group in a different position, affecting its interactions and applications.

Uniqueness

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride is unique due to the presence of both amino and aminomethyl groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-amino-3-[3-(aminomethyl)phenyl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;;/h1-4,9H,5-6,11-12H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUZIJWSJILKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63999-89-3
Record name 2-amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride
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